Synthetic Yield in Palladium-Catalyzed Cross-Coupling vs. 4-Phenyl Analog
The target compound was synthesized via a Negishi coupling between 3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide and 4-iodotoluene, achieving an isolated yield of 80%. In the same study, the analogous 4-phenyl derivative (3-ethoxy-5-methyl-4-phenylisoxazole) was obtained via Suzuki-Miyaura coupling between 3-ethoxy-4-iodo-5-methylisoxazole and phenylboronic acid in 84% isolated yield [1].
| Evidence Dimension | Isolated synthetic yield (%) |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | 3-Ethoxy-5-methyl-4-phenylisoxazole: 84% |
| Quantified Difference | 4 percentage points lower (comparable synthetic accessibility) |
| Conditions | Target: Negishi coupling (3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide + 4-iodotoluene); Comparator: Suzuki-Miyaura coupling (3-ethoxy-4-iodo-5-methylisoxazole + phenylboronic acid) |
Why This Matters
This demonstrates that the p-tolyl analog is accessible with a synthetic efficiency comparable to that of the commonly used phenyl analog, ensuring reliable sourcing and cost-effectiveness for scale-up.
- [1] Kromann, H., et al. "A convenient synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles by palladium-catalyzed coupling reactions." Tetrahedron 57.11 (2001): 2195-2201. View Source
